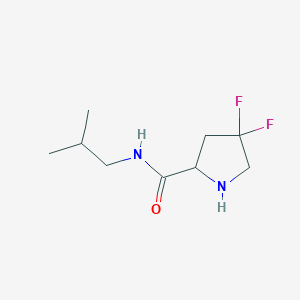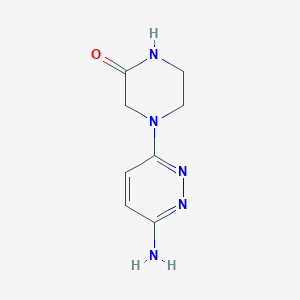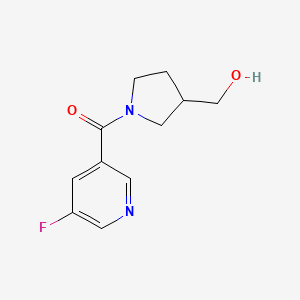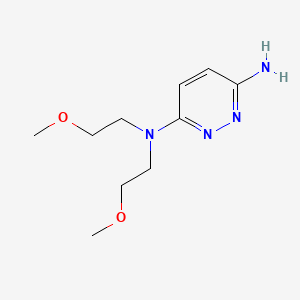![molecular formula C14H13Cl2N3 B1531988 7-ベンジル-2,4-ジクロロ-5,6,7,8-テトラヒドロピリド[3,4-d]ピリミジン CAS No. 1059735-34-0](/img/structure/B1531988.png)
7-ベンジル-2,4-ジクロロ-5,6,7,8-テトラヒドロピリド[3,4-d]ピリミジン
説明
7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is a useful research compound. Its molecular formula is C14H13Cl2N3 and its molecular weight is 294.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
mTORキナーゼ阻害剤
この化合物は、mTORキナーゼの阻害剤として同定されています . mTOR(ラパマイシンの哺乳類標的)は、細胞の成長、増殖、運動性、生存、タンパク質合成、転写を調節するタンパク質です . したがって、mTORキナーゼを阻害することは、これらの細胞プロセスがしばしば調節不全になる癌などの疾患の治療において重要な意味を持つ可能性があります .
PI3キナーゼ阻害剤
この化合物は、PI3キナーゼの阻害剤としても作用します . PI3K(ホスホイノシチド3キナーゼ)は、細胞の成長、増殖、分化、運動性、生存、細胞内輸送など、癌に関与する細胞機能に関与する酵素ファミリーです . PI3Kの阻害は、癌治療のための潜在的な戦略です .
PI3K関連疾患の治療
この化合物は、PI3K関連疾患の治療に使用できます . 上記のように、PI3Kはいくつかの細胞機能において重要な役割を果たしています。 PI3Kの調節不全は、癌などの疾患につながる可能性があります .
mTOR関連疾患の治療
この化合物は、mTOR関連疾患の治療に使用できます . mTORは、細胞の成長と増殖の調節において重要な役割を果たします。 したがって、mTORの調節不全は、癌などの疾患につながる可能性があります .
2-ピリジル置換誘導体の合成
この化合物は、2-ピリジル置換誘導体の合成の基礎として使用できます . これらの誘導体は、医薬品化学でさまざまな用途を持つ可能性があります .
hSMG-1関連疾患の治療
この化合物は、hSMG-1関連疾患の治療に使用できます . hSMG-1は、ナンセンス媒介mRNA分解に関与するタンパク質キナーゼであり、これは早発終止コドンを含むmRNA分子を排除する細胞プロセスです . このプロセスの調節不全は、疾患につながる可能性があります .
作用機序
Target of Action
The primary target of 7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is the Poly (ADP-ribose) polymerase (PARP) . PARP is a family of proteins involved in a number of cellular processes involving mainly DNA repair and programmed cell death.
Mode of Action
7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine interacts with its target, PARP, by inhibiting its activity . This inhibition prevents PARP from performing its role in DNA repair, leading to accumulation of DNA damage in the cells.
Biochemical Pathways
The inhibition of PARP by 7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine affects the DNA repair pathway . This leads to the accumulation of DNA damage, which can result in cell death, particularly in cancer cells that have defective DNA repair mechanisms.
Result of Action
The result of the action of 7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is the induction of cell death due to the accumulation of DNA damage . This makes it a potential therapeutic agent for cancer treatment, as it could selectively kill cancer cells with defective DNA repair mechanisms.
Action Environment
The action of 7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine can be influenced by various environmental factors. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C . These conditions can influence the compound’s stability, efficacy, and overall action.
生化学分析
Biochemical Properties
It is known that this compound can be used to prepare a compound that acts as a PARP inhibitor . PARP, or Poly (ADP-ribose) polymerase, is a family of proteins involved in a number of cellular processes involving mainly DNA repair and programmed cell death.
Cellular Effects
The cellular effects of 7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine are not fully known. Compounds synthesized from it, such as certain PARP inhibitors, can have significant effects on cells. PARP inhibitors are known to block the action of PARP enzymes, which can prevent cancer cells from repairing their damaged DNA, leading to cell death .
Molecular Mechanism
It is known that it can be used to synthesize compounds that act as PARP inhibitors . These inhibitors work by binding to the PARP enzyme and preventing it from performing its function, which is to help repair damaged DNA in cells .
特性
IUPAC Name |
7-benzyl-2,4-dichloro-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N3/c15-13-11-6-7-19(8-10-4-2-1-3-5-10)9-12(11)17-14(16)18-13/h1-5H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTNDGYOJDNSZMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=NC(=N2)Cl)Cl)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676658 | |
| Record name | 7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1059735-34-0 | |
| Record name | 7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[2-(4-Aminophenyl)ethyl]piperidin-4-ol](/img/structure/B1531909.png)
![(3,3-Dimethylbutan-2-yl)[(4-fluorophenyl)methyl]amine](/img/structure/B1531910.png)


![6-Tert-butyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate](/img/structure/B1531916.png)

![7-Azaspiro[4.5]decane hydrochloride](/img/structure/B1531918.png)
![Tert-butyl 5-methylspiro[indoline-3,4'-piperidine]-1-carboxylate](/img/structure/B1531919.png)


![3-(Benzo[d][1,3]dioxol-5-yl)-4-(fluoromethyl)pyrrolidine](/img/structure/B1531926.png)
![Ethyl 4-chloro-6-ethylpyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1531927.png)
